2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
BenchChem offers high-quality 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-2-29-14-27-20-16(15-8-4-3-5-9-15)12-30(21(20)22(29)32)13-19(31)28-18-11-7-6-10-17(18)23(24,25)26/h3-12,14H,2,13H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVZBLWGYKTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is part of a class of pyrrolo[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N3O |
| Molecular Weight | 363.36 g/mol |
| IUPAC Name | 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives, including this compound, exhibit their biological effects primarily through the inhibition of key enzymes involved in nucleotide synthesis. Specifically, they target:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleic acids. Inhibition leads to reduced availability of nucleotides for DNA synthesis .
- Thymidylate Synthase (TS) : The compound has been shown to inhibit TS activity, which is essential for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This action is particularly relevant in cancer therapy, where rapid cell division requires high levels of dTMP.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors (FRα) and proton-coupled folate transporter (PCFT) .
- Selectivity : The compound shows selectivity towards tumor cells over normal cells due to its preferential uptake via FRs and PCFT, which are often overexpressed in cancerous tissues .
Antimicrobial Activity
Research has also indicated that pyrrolo[3,2-d]pyrimidine derivatives possess antimicrobial properties. They have been tested against various pathogens with promising results.
Case Studies
- Study on Antifolate Activity : A study demonstrated that a related pyrrolo[3,2-d]pyrimidine derivative inhibited both TS and DHFR in Cryptosporidium hominis, indicating potential for treating infections caused by this pathogen in immunocompromised individuals .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the side chains significantly affect the potency and selectivity of these compounds against target enzymes like DHFR and TS. This information is crucial for optimizing lead compounds for further development .
Applications De Recherche Scientifique
The compound exhibits several biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit cancer cell proliferation. Studies have shown that this compound may target specific signaling pathways involved in tumor growth and metastasis. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects attributed to its ability to interfere with DNA synthesis and repair mechanisms.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increasing its efficacy against bacterial pathogens.
Enzyme Inhibition
As a potential enzyme inhibitor, this compound may interact with key enzymes involved in cancer progression and microbial resistance. For example, it may inhibit kinases or other enzymes critical for cellular signaling pathways, making it a valuable candidate for drug development.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Focus | Results |
|---|---|---|
| Study on Anticancer Efficacy | Evaluated against various cancer cell lines | Showed significant cytotoxicity; enhanced uptake due to structural modifications |
| Antibacterial Activity Assessment | Tested against Staphylococcus aureus and Escherichia coli | Demonstrated notable antibacterial activity; potential for antibiotic development |
| Enzyme Inhibition Studies | Investigated inhibition of specific kinases | Identified as a promising inhibitor with implications for targeted cancer therapies |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of this compound?
- Methodological Answer : Optimizing yield requires careful selection of solvents, reaction temperature, and catalysts. For example, in analogous pyrimidine syntheses, using polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours improved yields, while quenching with NH₄Cl and purification via silica gel chromatography (CH₂Cl₂/MeOH) minimized byproducts . Adjusting stoichiometry of reactants (e.g., 0.88 mmol starting material with 0.96 mmol nucleophile) can also enhance efficiency.
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) provides precise bond angles and crystallographic data (e.g., C–N bond lengths and torsion angles). Complementary techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding.
- Mass spectrometry : For molecular weight validation.
- FT-IR : To identify functional groups like carbonyls (C=O) and amides (N–H) .
Q. What purification methods are suitable for pyrrolo[3,2-d]pyrimidine derivatives?
- Methodological Answer : Column chromatography (silica gel with CH₂Cl₂/MeOH gradients) is standard for isolating polar intermediates. For less polar derivatives, recrystallization in ethanol or acetonitrile may improve purity. highlights post-reaction extraction with CH₂Cl₂ (3 × 20 mL) and drying over anhydrous Na₂SO₄ as critical steps .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the pyrrolo[3,2-d]pyrimidine core?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates. Institutions like ICReDD integrate reaction path searches with experimental data to prioritize synthetic routes. For example, morpholine or trifluoromethyl group substitutions (as in ) can be pre-screened computationally to assess steric/electronic effects .
Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : LC-MS/MS to identify degradation products.
- Pharmacokinetic studies : Assessing bioavailability and tissue distribution.
- Structural analogs : Modifying the acetamide or trifluoromethylphenyl groups (as in ) to enhance target selectivity .
Q. How can reactor design principles improve scalability of synthesis?
- Methodological Answer : Continuous flow reactors reduce batch variability and enable precise temperature control. emphasizes "reaction fundamentals and reactor design" for optimizing mass transfer, while advocates computational-experimental feedback loops to narrow optimal conditions (e.g., pressure, residence time) .
Q. What methodologies validate the role of the trifluoromethyl group in target binding?
- Methodological Answer :
- Crystallography : Compare ligand-protein structures with/without the CF₃ group.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes.
- SAR studies : Synthesize analogs with Cl, Br, or CH₃ substitutions (as in and ) to assess electronic contributions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvent systems?
- Methodological Answer : Systematic solubility assays under controlled pH, temperature, and ionic strength are essential. For example, notes that pyrimidine derivatives often exhibit poor aqueous solubility but improved solubility in DMSO or DMF. Conflicting data may arise from polymorphic forms, which can be resolved via powder X-ray diffraction (PXRD) .
Q. Why might enzymatic inhibition assays show variability across laboratories?
- Methodological Answer : Variability stems from differences in assay conditions (e.g., ATP concentrations, buffer pH). Standardization using reference inhibitors (e.g., staurosporine for kinases) and inter-lab calibration is critical. ’s feedback loop approach—where computational models refine experimental protocols—can mitigate such issues .
Tables of Key Data
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
